molecular formula C4H16N3Na2O9P B602361 Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate CAS No. 71519-72-7

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate

Cat. No.: B602361
CAS No.: 71519-72-7
M. Wt: 327.14 g/mol
InChI Key: HUWYWJSJJDCZRQ-UHFFFAOYSA-L
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Description

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate is a chemical compound with the molecular formula C4H18N3Na2O10P and a molecular weight of 327.14 g/mol. This compound is known for its role as a phosphate reservoir, which is used to regenerate adenosine triphosphate (ATP) during skeletal muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate typically involves the reaction of carbamimidoyl(methyl)amino]acetate with sodium phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a tetrahydrate to ensure stability and solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then crystallized and dried to obtain the tetrahydrate form.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biochemical studies involving ATP regeneration and muscle contraction.

    Medicine: Investigated for its potential therapeutic applications in muscle-related disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its role as a phosphate reservoir. It helps regenerate ATP, which is essential for energy transfer in cells. The molecular targets include enzymes involved in ATP synthesis and hydrolysis. The pathways involved are primarily those related to energy metabolism and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Disodium adenosine triphosphate (ATP): Another phosphate reservoir used in energy metabolism.

    Sodium phosphate: A simpler phosphate compound used in various biochemical applications.

Uniqueness

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate is unique due to its specific structure and role in ATP regeneration. Unlike simpler phosphate compounds, it provides a more controlled release of phosphate, making it particularly useful in muscle contraction studies.

Properties

CAS No.

71519-72-7

Molecular Formula

C4H16N3Na2O9P

Molecular Weight

327.14 g/mol

IUPAC Name

disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;tetrahydrate

InChI

InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2

InChI Key

HUWYWJSJJDCZRQ-UHFFFAOYSA-L

Isomeric SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)[O-])/N.O.O.O.O.[Na+].[Na+]

SMILES

CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)[O-])N.O.O.O.O.[Na+].[Na+]

Appearance

White Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Sodium creatine phosphate dibasic tetrahydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
Reactant of Route 2
Reactant of Route 2
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
Reactant of Route 3
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
Reactant of Route 4
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
Reactant of Route 5
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
Reactant of Route 6
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate

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